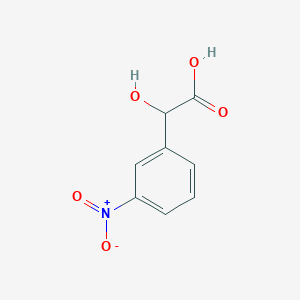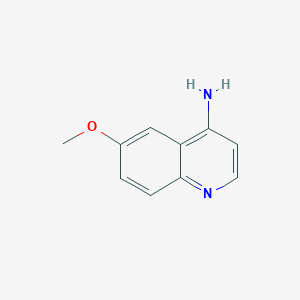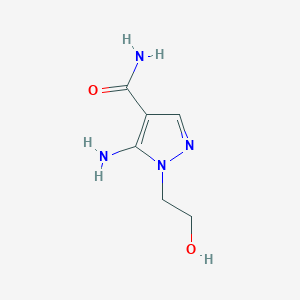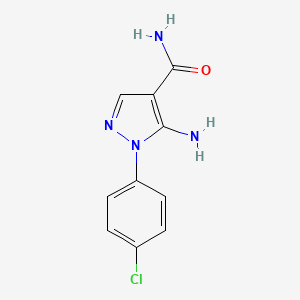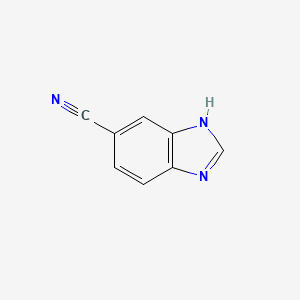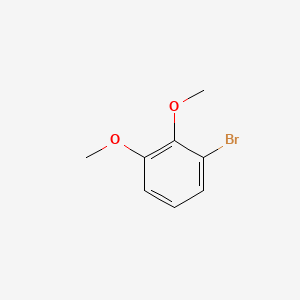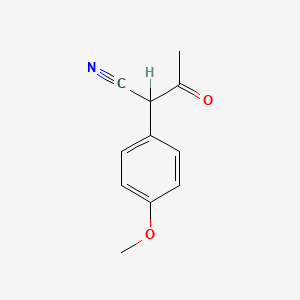
3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one typically involves cyclization reactions of thioureas with various aldehydes or ketones. A related compound, synthesized through the reaction of 4-fluorobenzoyl isothiocyanate with fluoroanilines, highlights the methodologies applied in generating structurally similar compounds with potential for varied chemical applications (Saeed et al., 2011).
Applications De Recherche Scientifique
Synthesis and Analysis of Derivatives :
- Novel thiopyrano[2,3-d]thiazole derivatives were synthesized using 5-(4-fluorophenyl)-4-thioxo-2-thiazolidinone, demonstrating the chemical versatility of this compound (Lozynskyi et al., 2016).
- The study of substituted thiophenes, which includes compounds like 3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one, highlights their wide range of biological activities and potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Biological Activities and Applications :
- Research on hybrid molecules containing this compound shows potential antimicrobial, antilipase, and antiurease activities, indicating its relevance in medical and biological research (Başoğlu et al., 2013).
- Antifungal activities of derivatives have been observed, suggesting its utility in developing new antifungal agents (Mishra et al., 2000).
Chemical Properties and Structure Analysis :
- The structural and vibrational properties of derivatives have been analyzed, offering insights into the physical characteristics of the compound and its derivatives (Saeed et al., 2011).
- The crystal structure of related compounds has been determined, contributing to the understanding of molecular interactions and stability (Gündoğdu et al., 2017).
Optoelectronic and Photophysical Applications :
- Studies indicate the potential of this compound in optoelectronic device applications due to its favorable electrical properties (Baroudi et al., 2020).
- The compound's derivatives have been studied for their potential use in aluminum(III) detection, which is significant in environmental monitoring and biological research (Lambert et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOPBWMREOTAOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNOS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80314990 |
Source


|
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-2-thioxo-1,3-thiazolan-4-one | |
CAS RN |
387-27-9 |
Source


|
| Record name | 387-27-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=290739 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80314990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-bromobenzene)](/img/structure/B1267338.png)
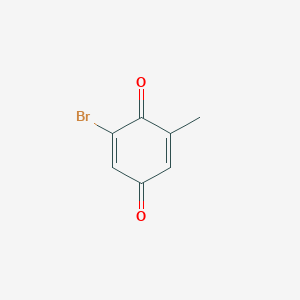
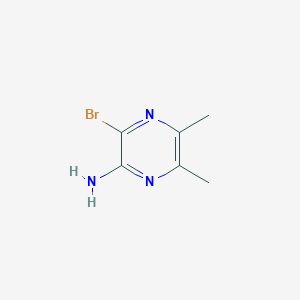
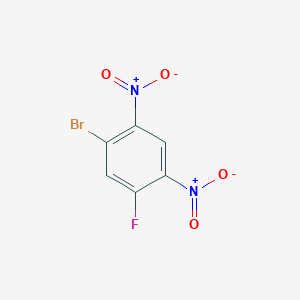


![2-[(2-anilino-2-oxoethyl)amino]-N-phenylacetamide](/img/structure/B1267346.png)
